5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide
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Overview
Description
5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopenta[de]thiochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopenta[de]thiochromene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted benzene derivative, under acidic or basic conditions.
Introduction of the hydroxy and methyl groups: These functional groups can be introduced through selective hydroxylation and methylation reactions using reagents like hydrogen peroxide and methyl iodide.
Formation of the carboxamide group: This step involves the conversion of a carboxylic acid derivative to the corresponding carboxamide using reagents such as ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]chromene-4-carboxamide: Similar structure but lacks the sulfur atom.
5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]benzene-4-carboxamide: Similar structure but lacks the oxygen atom.
Uniqueness
The presence of both sulfur and oxygen atoms in the structure of 5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide makes it unique compared to its analogs. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
31273-74-2 |
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Molecular Formula |
C13H15NO2S |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
2-hydroxy-11-methyl-7-thiatricyclo[6.3.1.04,12]dodeca-1(11),8(12),9-triene-3-carboxamide |
InChI |
InChI=1S/C13H15NO2S/c1-6-2-3-8-10-7(4-5-17-8)11(13(14)16)12(15)9(6)10/h2-3,7,11-12,15H,4-5H2,1H3,(H2,14,16) |
InChI Key |
LQELHIGYWPZEPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(C3C2=C(C=C1)SCC3)C(=O)N)O |
Origin of Product |
United States |
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